molecular formula C9H14BNO3 B1431092 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole CAS No. 1268467-12-4

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

Cat. No. B1431092
M. Wt: 195.03 g/mol
InChI Key: FTKMVKHEMZIBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole” is a chemical compound . It’s commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole” involves the use of reagents to borylate arenes . It can also be used to prepare fluorenylborolane .


Molecular Structure Analysis

The molecular structure of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole” has been corroborated by FTIR, 1H and 13C NMR spectroscopy and MS .


Chemical Reactions Analysis

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole” is involved in the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole” include a refractive index of 1.409 (lit.), a boiling point of 73 °C/15 mmHg (lit.), and a density of 0.912 g/mL at 25 °C (lit.) .

Safety And Hazards

The safety and hazards associated with “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole” include acute toxicity when ingested, eye irritation, and it is flammable . It also releases flammable gases upon contact with water .

Future Directions

The future directions of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole” could involve its use in the synthesis of other chemical compounds .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-11-5-6-12-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKMVKHEMZIBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.